molecular formula C10H17N3O B14481082 1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide CAS No. 65322-52-3

1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14481082
CAS No.: 65322-52-3
M. Wt: 195.26 g/mol
InChI Key: PSGMHXRHIMFJHT-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a dihydropyridine ring, which is a common motif in many biologically active molecules, including calcium channel blockers used in medicine.

Preparation Methods

The synthesis of 1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of a dihydropyridine precursor with 2-(dimethylamino)ethylamine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to optimize the production process.

Chemical Reactions Analysis

1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form different derivatives, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where reagents like alkyl halides can introduce new functional groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting calcium channels.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, affecting the flow of calcium ions across cell membranes. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers. While these compounds share a similar core structure, this compound may exhibit unique properties due to the presence of the dimethylaminoethyl group, which can influence its pharmacokinetic and pharmacodynamic profiles.

Similar compounds include:

  • Nifedipine
  • Amlodipine
  • Felodipine
  • Isradipine

These compounds are primarily used in the treatment of cardiovascular diseases, highlighting the potential therapeutic relevance of this compound.

Properties

CAS No.

65322-52-3

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-4H-pyridine-3-carboxamide

InChI

InChI=1S/C10H17N3O/c1-12(2)6-7-13-5-3-4-9(8-13)10(11)14/h3,5,8H,4,6-7H2,1-2H3,(H2,11,14)

InChI Key

PSGMHXRHIMFJHT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CCC(=C1)C(=O)N

Origin of Product

United States

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